molecular formula C16H14ClN B2992181 4-Naphthalen-1-yl-phenylamine hydrochloride CAS No. 1049748-42-6

4-Naphthalen-1-yl-phenylamine hydrochloride

Cat. No.: B2992181
CAS No.: 1049748-42-6
M. Wt: 255.75
InChI Key: VXPAQOGGARNISS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Naphthalen-1-yl-phenylamine hydrochloride typically involves the reaction of naphthalene derivatives with aniline under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

4-Naphthalen-1-yl-phenylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Naphthalen-1-yl-phenylamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Naphthalen-1-yl-phenylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular functions and processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-Naphthalen-1-yl-phenylamine hydrochloride can be compared with other naphthalene derivatives, such as:

    Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.

    1-Naphthylamine: An aromatic amine derived from naphthalene.

    2-Naphthylamine: Another aromatic amine derived from naphthalene, but with the amine group in a different position.

The uniqueness of this compound lies in its specific structure and the presence of both naphthalene and phenylamine groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-naphthalen-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N.ClH/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16;/h1-11H,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPAQOGGARNISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049748-42-6
Record name 4-(naphthalen-1-yl)benzenaminium chloride
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